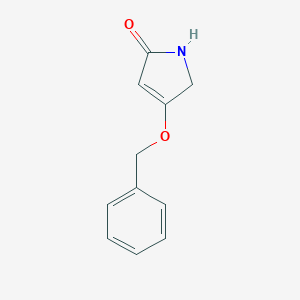
4-Benzyloxy-3-pyrrolin-2-one
Vue d'ensemble
Description
4-Benzyloxy-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
4-Benzyloxy-3-pyrrolin-2-one has been explored for its potential antimicrobial properties. Research indicates that derivatives of pyrrolinones exhibit significant activity against various bacterial strains, which can be attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, compounds derived from this scaffold have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted that specific analogs of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting a promising avenue for cancer therapeutics .
3. Neurological Applications
Recent research has focused on the role of this compound in neurological disorders. Its derivatives have been shown to act as antagonists for P2X receptors, which are implicated in pain signaling and inflammation. This suggests potential applications in developing analgesics or anti-inflammatory medications .
Synthetic Applications
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the creation of optically active compounds. The ability to introduce chirality into synthetic pathways is crucial for developing pharmaceuticals with desired biological activity and reduced side effects .
2. Organocatalysis
this compound has been utilized as an organocatalyst in various organic transformations. Its effectiveness in catalyzing reactions highlights its importance in green chemistry initiatives, where minimizing waste and improving reaction efficiency are paramount .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolinone derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzyl moiety significantly enhanced antibacterial activity, demonstrating the importance of structural optimization.
Case Study 2: Cancer Cell Apoptosis
In another investigation, derivatives of this compound were tested against various human cancer cell lines. The study found that specific substitutions on the pyrrolinone ring improved cytotoxicity, leading to further exploration into their mechanisms of action.
Propriétés
Numéro CAS |
113896-95-0 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
Clé InChI |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
SMILES canonique |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













